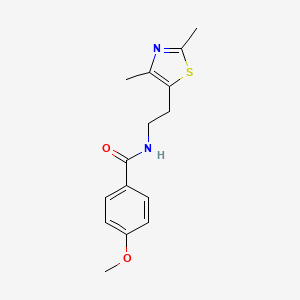

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-methoxybenzamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Synthesis Analysis

The synthesis of thiazole derivatives involves reacting with various aromatic aldehydes in the early phase of reactions and the products obtained had subsequently undergone multistep reactions to produce the final compounds .Molecular Structure Analysis

The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole compounds have been found to undergo various chemical reactions. For instance, they can be converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazoles, including our compound of interest, have demonstrated significant antimicrobial properties. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents. For instance, sulfazole, a thiazole derivative, exhibits antimicrobial activity. Investigating the specific mechanisms and targets within microbial cells can provide valuable insights for drug development .

Antiretroviral Potential

Thiazoles play a role in antiretroviral therapy. Ritonavir, a well-known HIV protease inhibitor, contains a thiazole moiety. Understanding how this compound interacts with viral enzymes can aid in designing more effective antiretroviral drugs .

Antifungal Properties

Abafungin, another thiazole derivative, shows antifungal activity. Researchers have explored its efficacy against various fungal pathogens. Investigating its mode of action and potential targets can guide the development of novel antifungal agents .

Anticancer Applications

Tiazofurin, a thiazole-based compound, exhibits anticancer properties. Researchers have studied its effects on cancer cell lines and explored its potential as a chemotherapeutic agent. Investigating its mechanisms of action and interactions with cellular pathways can lead to promising cancer treatments .

Antioxidant Effects

Thiazoles possess antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Investigating the specific antioxidant mechanisms of our compound can contribute to understanding its potential health benefits .

Hepatoprotective Activity

Certain thiazole derivatives have hepatoprotective effects, meaning they protect liver cells from damage. Investigating whether our compound exhibits similar properties could have implications for liver health and disease prevention .

Other Potential Applications

Beyond the mentioned fields, thiazoles have been explored for their anti-inflammatory, anti-Alzheimer, antihypertensive, and antidiabetic activities. Investigating our compound’s effects in these contexts could reveal additional therapeutic applications .

Direcciones Futuras

Thiazole derivatives have shown potential in various therapeutic applications. Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that “N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-methoxybenzamide” and similar compounds could be subjects of future research in drug development.

Mecanismo De Acción

Target of Action

Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring .

Mode of Action

The molecular electrostatic potential (mep) surface of the thiazole ring, which is a key component of this compound, plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biological pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may influence their bioavailability .

Result of Action

Thiazole derivatives have been reported to exhibit various biological effects, such as analgesic and anti-inflammatory activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of water as a reaction medium is environmentally acceptable and can influence the design and development of green chemistry techniques . Additionally, protective measures are recommended during experimentation to avoid contact with the skin and prevent environmental pollution .

Propiedades

IUPAC Name |

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-14(20-11(2)17-10)8-9-16-15(18)12-4-6-13(19-3)7-5-12/h4-7H,8-9H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSRRNAOCXNRMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CCNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2387271.png)

![N-(3-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2387274.png)

![2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2387277.png)

![1-adamantyl-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2387279.png)

![6-[(4-Chlorophenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2387281.png)

![4-methyl-2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2387286.png)

![1-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2387287.png)

![2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2387294.png)